1-Chloro-1,1,2-trifluoroethane

Description

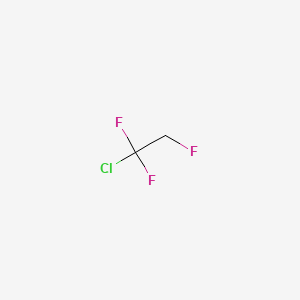

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

421-04-5 |

|---|---|

Formule moléculaire |

C2H2ClF3 |

Poids moléculaire |

118.48 g/mol |

Nom IUPAC |

1-chloro-1,1,2-trifluoroethane |

InChI |

InChI=1S/C2H2ClF3/c3-2(5,6)1-4/h1H2 |

Clé InChI |

HILNUELUDBMBJQ-UHFFFAOYSA-N |

SMILES canonique |

C(C(F)(F)Cl)F |

Origine du produit |

United States |

Synthetic Methodologies for 1 Chloro 1,1,2 Trifluoroethane

Historical and Contemporary Synthesis Approaches for Chlorofluoroethanes

The synthesis of chlorofluoroethanes, including 1-Chloro-1,1,2-trifluoroethane, is rooted in foundational halogen exchange reactions. Historically, a prevalent method for producing chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) involved the reaction of chlorinated hydrocarbons with hydrogen fluoride (B91410) (HF). For instance, a common industrial route to produce compounds like 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) has been the reaction of hexachloroethane (B51795) with hydrogen fluoride, often in the presence of a catalyst to control the extent of fluorine substitution. wikipedia.orgepa.gov The degree of chlorine atom replacement is managed by carefully controlling reaction variables such as temperature, time, and the concentration of hydrogen fluoride. epa.gov

Early synthesis processes for related compounds, which inform the approaches for this compound, sometimes relied on the isomerization of more readily available precursors. Another approach involved the gas-phase, photochemically-initiated chlorination of partially fluorinated ethanes. However, these initial methods often struggled with low conversion rates and the complex separation of the desired product from a mixture of undesirable byproducts.

More contemporary methods have focused on improving selectivity and efficiency through advanced catalytic systems. A significant pathway involves the fluorination of trichloroethylene (B50587) using hydrogen fluoride. google.com This reaction can be guided to produce specific chlorofluoroethane derivatives by selecting appropriate catalysts and reaction conditions. The transition from high-temperature, uncatalyzed reactions, which often required a large excess of expensive reagents like HF and yielded significant byproducts, to more refined catalytic processes marks a key evolution in the synthesis of these compounds. google.com

Catalytic Strategies in the Preparation of Halogenated Ethane (B1197151) Derivatives

Catalysis is fundamental to the efficient and selective synthesis of halogenated ethanes. Catalysts provide an alternative reaction pathway with a lower activation energy, enabling reactions to proceed at faster rates and under milder conditions. savemyexams.com They can be broadly classified as heterogeneous, existing in a different phase from the reactants, or homogeneous, existing in the same phase. savemyexams.comcademix.org

Heterogeneous Catalysis Investigations

Heterogeneous catalysis, where a solid catalyst interacts with gas- or liquid-phase reactants, is a cornerstone of industrial chemical production due to the ease of separating the catalyst from the product stream. cademix.orgwikipedia.org In the synthesis of chlorofluoroethanes, a variety of solid catalysts have been investigated.

Common heterogeneous catalysts include metal oxides and supported metal halides. Fluorinated alumina (B75360) (Al₂O₃) and chromia (Cr₂O₃) have been subjects of significant research for their activity in the transformation of chlorofluoroethanes. researchgate.netcapes.gov.br Studies using fluorinated alumina- and chromia-based aerogels and xerogels have demonstrated their catalytic activity in reactions such as the isomerization and dismutation of trichlorotrifluoroethanes. researchgate.net For example, alumina-based catalysts tend to favor the isomerization of CCl₂FCClF₂, while chromia-based catalysts are often less selective, promoting both halogen exchange and isomerization reactions simultaneously. researchgate.net

Other solid catalysts employed include antimony, chromium, and iron compounds, often used at elevated temperatures. wikipedia.org Antimony pentachloride (SbCl₅) supported on carbon has been used effectively in the vapor-phase fluorination of chloro-olefins to produce hydrofluorocarbons and hydrochlorofluorocarbons. chemicalbook.com The preparation of these catalysts is critical; for instance, activating an SbCl₅/carbon catalyst involves specific procedures to ensure high activity and product yield. chemicalbook.com

| Catalyst System | Reactant(s) | Key Findings | Reference |

| Fluorinated Alumina | CCl₂FCClF₂ | Favors isomerization pathway. | researchgate.net |

| Fluorinated Chromia | CCl₂FCClF₂ | Less selective; promotes both isomerization and halogen exchange. | researchgate.net |

| SbCl₅ on Carbon | 1,1-dichloroethylene + HF | High conversion (>95%) and good yield (>80%) to HFC-143a at 100°C. | chemicalbook.com |

Homogeneous Catalysis Studies

Homogeneous catalysis involves a catalyst that is dissolved in the same phase (typically liquid) as the reactants. savemyexams.comchinesechemsoc.org This approach can offer high selectivity and activity at the molecular level, as the active catalytic sites are uniformly dispersed. acs.org

For the liquid-phase synthesis of chlorofluoroethanes, antimony halides are frequently used. Antimony pentachloride (SbCl₅), for example, can catalyze the fluorination of 1,1,1-trichloroethane (B11378) with anhydrous hydrofluoric acid. google.com The reaction is often conducted in a solvent that is chemically inert under the reaction conditions and capable of dissolving both the catalyst and the reactants. google.com This method allows for the production of compounds like 1-chloro-1,1-difluoroethane (B1203169) and 1,1,1-trifluoroethane (B1214931), with the product ratio being controllable by adjusting the feed ratio of the reactants. google.com

Another class of homogeneous catalysts investigated for this purpose is perfluoroalkanesulfonic acids, such as triflic acid (CF₃SO₃H). google.com These superacids are effective catalysts for the liquid-phase reaction of 1,1,1-trichloroethane with HF. A key advantage of these catalysts is their high stability compared to other options, which can decompose and lead to the formation of tars and other byproducts. google.com

| Catalyst System | Reactant(s) | Phase | Key Findings | Reference |

| Antimony Pentachloride (SbCl₅) | 1,1,1-trichloroethane + HF | Liquid | Product ratio (142b/143a) can be controlled by reactant mole ratio. | google.com |

| Triflic Acid (CF₃SO₃H) | 1,1,1-trichloroethane + HF | Liquid | Stable catalyst, avoids tar formation seen with other systems. | google.com |

| SbClₓFᵧ | Trichloroethylene + HF | Liquid | Produces 1-chloro-2,2,2-trifluoroethane with good yield and selectivity. | google.com |

Reaction Pathway Control and Selectivity in Synthesis

Controlling the reaction pathway is critical to maximizing the yield of the desired product, this compound, while minimizing the formation of isomers and other impurities. Selectivity is influenced by the choice of catalyst, reaction conditions, and the nature of the reactants.

The catalyst itself is a primary determinant of the reaction pathway. As noted, alumina-based heterogeneous catalysts preferentially promote isomerization, whereas chromia-based systems allow for a broader range of reactions, including halogen exchange. researchgate.net This difference is attributed to the variance in the bond energies between the metal center (Al or Cr) and the halogens (F or Cl). researchgate.net

In homogeneous systems, the composition of the catalyst and the reaction medium can be finely tuned. In the SbCl₅-catalyzed fluorination of trichloroethylene, the presence of a sufficient quantity of hydrogen fluoride (at least five moles per mole of catalyst) is crucial for achieving high yield and selectivity for 1-chloro-2,2,2-trifluoroethane. google.com Similarly, when using SbCl₅ to react 1,1,1-trichloroethane with HF, the mole ratio of HF to the trichloroethane substrate is a key variable used to control the relative production rates of different fluorinated products. google.com

The physical conditions of the reaction also play a vital role. The choice between a liquid-phase or vapor-phase process can significantly alter the outcome. Vapor-phase reactions often require higher temperatures but can be operated continuously, while liquid-phase reactions may offer better selectivity under milder temperature and pressure conditions. chemicalbook.comgoogle.com

Process Optimization and Reaction Condition Analysis

Optimizing the synthesis of this compound involves a careful analysis of reaction conditions to maximize throughput and product purity while ensuring economic viability. Key parameters that are manipulated include temperature, pressure, reactant mole ratios, and catalyst concentration.

In the liquid-phase synthesis of chlorofluoroethanes from 1,1,1-trichloroethane using an antimony pentachloride catalyst, the reaction temperature is typically maintained between 0°C and 80°C. google.com The mole ratio of HF to 1,1,1-trichloroethane can range from 1.8 to 3.5, depending on the desired product mix. google.com The catalyst concentration itself is also an important variable, typically used in amounts between 1 and 60% based on the total moles of catalyst and solvent. google.com

For vapor-phase fluorination using a supported SbCl₅ catalyst, a reaction temperature of 100°C at atmospheric pressure has been shown to be effective. chemicalbook.com In this process, the mole ratio of HF to the organic reactant was approximately 8:1, with a contact time of about 10 seconds, leading to a reactant conversion of over 95%. chemicalbook.com

The following table summarizes optimized conditions from various patented processes for related chlorofluoroethane synthesis, illustrating the typical ranges for key operational parameters.

| Parameter | Process 1 (Liquid Phase) | Process 2 (Vapor Phase) | Process 3 (Liquid Phase) |

| Reactants | 1,1,1-trichloroethane, HF | 1,1-dichloroethylene, HF | 1,1,1-trichloroethane, HF |

| Catalyst | Antimony Pentachloride | SbCl₅ on Carbon | Triflic Acid |

| Temperature | 0°C - 80°C | 100°C | 100°C |

| Pressure | Not Specified | Atmospheric | Not Specified |

| Reactant Mole Ratio | HF/C₂H₃Cl₃: 1.8 - 3.5 | HF/VDC: ~8 | HF/C₂H₃Cl₃: ~2.1 |

| Catalyst Conc. | 1-60 mol % | Not Applicable | ~4.7 mol % |

| Conversion/Yield | Not Specified | >95% Conversion, >80% Yield | 98.4% Conversion, 89.6% Selectivity |

| Reference | google.com | chemicalbook.com | google.com |

Chemical Reactivity and Transformation Pathways of 1 Chloro 1,1,2 Trifluoroethane

Unimolecular Decomposition Mechanisms

Unimolecular decomposition refers to the processes by which a molecule breaks down without interacting with other molecules. For 1-Chloro-1,1,2-trifluoroethane, this primarily occurs through the input of thermal or photolytic energy.

Pyrolysis Studies and Thermal Stability Analysis

Pyrolysis involves the thermal decomposition of a compound at elevated temperatures. Studies on the thermal stability of this compound indicate that it is a relatively stable compound. However, at sufficiently high temperatures, it undergoes decomposition. The primary decomposition pathways involve the breaking of the carbon-chlorine (C-Cl) and carbon-hydrogen (C-H) bonds.

Photolytic Degradation Processes

Photolytic degradation, or photolysis, is the breakdown of a chemical compound by photons. The atmospheric removal of this compound is influenced by its absorption of ultraviolet (UV) radiation. The UV absorption spectrum of HCFC-133a has been measured between 184.95 and 240 nm at various temperatures. researchgate.net While UV photolysis is a loss process for HCFC-133a in the atmosphere, it is considered a minor one compared to its reaction with hydroxyl radicals. researchgate.netnoaa.govnoaa.gov The total atmospheric lifetime, considering both OH reactivity and photolysis, has been estimated to be between 4.0 and 21.4 years. researchgate.net

Radical-Initiated Reactions and Kinetics

The predominant degradation pathway for this compound in the troposphere is its reaction with hydroxyl (OH) radicals. researchgate.netnoaa.govacs.org This reaction proceeds via the abstraction of a hydrogen atom, leading to the formation of a halogenated radical. acs.org

The reaction is as follows: CF₃CH₂Cl + OH → CF₃CHCl + H₂O acs.org

The rate coefficient for this reaction has been measured over a range of temperatures. A study determined the rate coefficient, k, between 233 and 379 K to be given by the Arrhenius expression: k(T) = (9.32 ± 0.8) × 10⁻¹³ exp(−(1296 ± 28)/T) cm³ molecule⁻¹ s⁻¹. researchgate.net At 296 K, the measured rate coefficient was (1.10 ± 0.02) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹. researchgate.net Another study reported a rate constant of 1.62 x 10⁻¹⁴ cm³/molecule-sec at 25 °C. nih.gov These kinetic parameters are crucial for modeling the atmospheric lifetime of HCFC-133a, which is estimated to be around 4.5 years. pnas.org

The resulting CF₃CHCl radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (CF₃CClHO₂). acs.orgacs.org This peroxy radical can then react with nitric oxide (NO) or nitrogen dioxide (NO₂), influencing further atmospheric chemical processes. acs.orgacs.org

Interactive Data Table: Reaction Rate Coefficients for HCFC-133a + OH

| Temperature (K) | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| 233 - 379 | (9.32 ± 0.8) × 10⁻¹³ exp(−(1296 ± 28)/T) | researchgate.net |

| 296 | (1.10 ± 0.02) × 10⁻¹⁴ | researchgate.net |

| 298 (25 °C) | 1.62 x 10⁻¹⁴ | nih.gov |

Nucleophilic Substitution Reactions

Nucleophilic substitution involves the reaction of a nucleophile with a molecule, where the nucleophile replaces a leaving group. For this compound, hydrolysis is a potential nucleophilic substitution reaction where water or hydroxide (B78521) ions act as the nucleophile. However, due to the strength of the carbon-halogen bonds in fluorinated hydrocarbons, hydrolysis is generally a very slow process. nasa.gov The hydrolysis rate for HCFC-133a is considered negligible as a significant environmental removal mechanism. nih.govnasa.gov

Elimination Reactions

Elimination reactions involve the removal of two substituents from a molecule, typically resulting in the formation of a double bond. For this compound, dehydrochlorination (removal of HCl) and dehydrofluorination (removal of HF) are possible elimination pathways.

Dehydrofluorination: The dehydrofluorination of HCFC-133a can lead to the formation of 2-chloro-1,1-difluoroethylene (B1204758) (CHCl=CF₂). vulcanchem.comwikipedia.org This reaction can occur as a side reaction during the synthesis of other compounds, such as HFC-134a from HCFC-133a. wikipedia.org

Dehydrochlorination: Under certain catalytic conditions, dehydrochlorination can also occur. For instance, experiments have shown that HF elimination from HCFC-133a can happen at 673 K. niscpr.res.in

Isomerization Studies

Isomerization is the process by which a molecule is transformed into an isomer with a different arrangement of atoms. While isomerization is a known reaction for other chlorofluorocarbons like 1,1,2-trichlorotrifluoroethane (B165192) (CFC-113) to its isomer CFC-113a, specific studies focusing on the isomerization of this compound (HCFC-133a) to its isomer, 1-chloro-1,2,2-trifluoroethane, are not prominently detailed in the provided search results. The isomerization of related compounds often requires a catalyst, such as aluminum trichloride. google.com

Advanced Spectroscopic Characterization of 1 Chloro 1,1,2 Trifluoroethane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

¹³C NMR spectroscopy of 1-chloro-1,1,2-trifluoroethane provides distinct signals for the two carbon atoms in the ethane (B1197151) backbone, reflecting their different chemical environments due to the substitution pattern of chlorine and fluorine atoms. The carbon atom bonded to the chlorine and two fluorine atoms (C-1) and the carbon atom bonded to one fluorine atom and two hydrogen atoms (C-2) exhibit unique chemical shifts and coupling patterns.

| Carbon Atom | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| C-1 | ~125-130 | Triplet of Doublets | J(C-F), J(C-Cl) |

| C-2 | ~50-55 | Doublet of Triplets | J(C-F), J(C-H) |

Note: Specific chemical shift and coupling constant values can vary slightly depending on the solvent and experimental conditions.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectral Interpretationnih.gov

¹⁹F NMR is particularly informative for fluorinated compounds like this compound. The spectrum reveals two distinct signals corresponding to the two different fluorine environments: the two fluorine atoms on C-1 (-CF₂Cl) and the single fluorine atom on C-2 (-CHF). nih.gov The coupling between these non-equivalent fluorine nuclei provides critical structural information. The spectrum, often recorded on instruments like a Varian XL-200, shows complex splitting patterns due to geminal and vicinal H-F and F-F couplings. nih.gov

| Fluorine Environment | Chemical Shift (ppm, relative to CFCl₃) | Multiplicity | Coupling Constant (Hz) |

| -CF₂Cl | ~ -70 to -80 | Doublet | ²J(F-F) |

| -CHF | ~ -140 to -150 | Triplet | ²J(F-H), ²J(F-F) |

Note: Chemical shifts are approximate and can be influenced by experimental parameters.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Compound Identificationnih.gov

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is essential for confirming the purity of this compound and identifying it within a mixture. The gas chromatogram will show a characteristic retention time for the compound, while the mass spectrometer provides a unique fragmentation pattern that serves as a molecular fingerprint.

The mass spectrum of this compound is characterized by the presence of the molecular ion peak (M⁺) and several fragment ions. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion and any chlorine-containing fragments will appear as a pair of peaks (M⁺ and M+2) separated by two mass units, with a characteristic intensity ratio. chemguide.co.uk

Key Fragmentation Pathways:

Loss of a chlorine atom: [M - Cl]⁺

Loss of a fluorine atom: [M - F]⁺

Cleavage of the C-C bond: This can result in various smaller fragments.

| Ion Fragment | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Relative Abundance |

| [C₂H₂ClF₃]⁺ | 118 | 120 | Low |

| [C₂H₂F₃]⁺ | 83 | - | High |

| [CF₂Cl]⁺ | 85 | 87 | Moderate |

| [CHF₂]⁺ | 51 | - | Moderate |

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing valuable information about the molecular structure.

Vapor Phase Infrared (IR) Spectral Characterizationnih.gov

The vapor phase IR spectrum of this compound displays a series of absorption bands corresponding to the stretching and bending vibrations of its chemical bonds. nih.gov

Characteristic IR Absorption Bands:

C-H stretching: These vibrations typically appear in the region of 2900-3000 cm⁻¹.

C-F stretching: Strong absorptions in the 1100-1350 cm⁻¹ region are characteristic of carbon-fluorine bonds.

C-Cl stretching: The carbon-chlorine stretching vibration is expected in the 600-800 cm⁻¹ range.

C-C stretching: This vibration usually appears in the fingerprint region, around 900-1200 cm⁻¹.

Bending vibrations: Various bending modes for C-H and C-F bonds occur at lower frequencies.

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

| C-H Stretch | 2950 - 3050 |

| C-F Stretch | 1100 - 1350 |

| C-C Stretch | 900 - 1200 |

| C-Cl Stretch | 650 - 800 |

Raman Spectroscopy Investigations

Raman spectroscopy serves as a powerful analytical tool for probing the vibrational modes of this compound. This technique provides detailed insights into the molecule's structural features by analyzing the inelastic scattering of monochromatic light. The resulting Raman spectrum is characterized by a series of bands, each corresponding to a specific molecular vibration. The frequencies of these vibrations are determined by the masses of the constituent atoms and the strength of the chemical bonds connecting them.

The interpretation of the Raman spectrum of this compound involves the assignment of observed bands to specific vibrational modes. These assignments are often supported by computational chemistry, which can predict vibrational frequencies and intensities with a good degree of accuracy. The primary vibrational modes expected for this molecule include C-C stretching, C-H stretching, C-F stretching, C-Cl stretching, as well as various bending and torsional modes.

Due to the presence of heavy atoms like chlorine and the strong C-F bonds, the Raman spectrum exhibits characteristic features. For instance, C-F stretching vibrations typically appear at higher frequencies compared to C-Cl stretching vibrations. The C-H stretching modes are generally found in the high-frequency region of the spectrum. The lower frequency region contains information about the skeletal vibrations of the molecule, including the C-C bond and the various bending modes.

Table 1: Predicted Vibrational Frequencies for a Related Halogenated Ethane

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |

| C-H Stretching | 3100-3150 |

| C-F Stretching | 1000-1200 |

| C-C Stretching | 800-1000 |

| C-Cl Stretching | 600-800 |

| Torsional Modes | 65-150 |

Note: This table is based on computational data for a related compound, 1-bromo-2-chloro-1,1,2-trifluoroethane, and serves as an illustrative example of the expected frequency ranges.

Conformational Analysis using Spectroscopic Techniques

The single C-C bond in this compound allows for internal rotation, giving rise to different spatial arrangements of the atoms known as conformers or rotational isomers. For this molecule, the primary conformers of interest are the staggered conformations, which are generally more stable than the eclipsed forms due to minimized steric hindrance.

The two most likely stable conformers are the gauche and anti (or trans) forms. In the anti conformation, the chlorine atom and the fluorine atom on the adjacent carbon are positioned opposite to each other (dihedral angle of 180°). In the gauche conformation, these atoms are positioned at a dihedral angle of approximately 60°. The relative stability of these conformers is determined by a delicate balance of steric repulsion between the bulky halogen atoms and electrostatic interactions (both repulsive and attractive) between the polarized C-F and C-Cl bonds.

Spectroscopic techniques, particularly microwave and infrared spectroscopy, are instrumental in identifying and characterizing these different conformers. While a detailed conformational analysis of this compound using Raman spectroscopy is not extensively documented, studies on analogous molecules demonstrate the utility of vibrational spectroscopy in this regard. Different conformers will have unique vibrational spectra due to their different symmetries and force fields. By analyzing the spectra at different temperatures or in different phases (gas, liquid, solid), it is often possible to identify bands corresponding to each conformer and, in some cases, to determine their relative populations and the enthalpy difference between them.

For instance, a study on 1,1,2-trifluoroethane (B1584508) revealed that a conformer with C1 symmetry is more stable in the gas phase, while a Cs conformer is more stable in the liquid phase and is the only one present in the crystalline solid state. researchgate.net Computational studies on various HCFCs have also been employed to predict the geometries and relative energies of different conformers. copernicus.org A microwave spectroscopy study has been conducted on this compound (also known as HCFC-133b), which has provided precise rotational and centrifugal distortion constants for the molecule, confirming its structural parameters. researchgate.net Such studies are foundational for a detailed conformational analysis.

The investigation into the conformational landscape of this compound is crucial as the molecular conformation can significantly influence its physical and chemical properties.

Table 2: Investigated Conformers of this compound

| Conformer | Description of Key Dihedral Angle | Expected Relative Stability |

| Anti (Staggered) | Cl-C-C-F dihedral angle is approximately 180° | Generally considered stable |

| Gauche (Staggered) | Cl-C-C-F dihedral angle is approximately 60° | Stability is influenced by steric and electronic effects |

Theoretical and Computational Investigations of 1 Chloro 1,1,2 Trifluoroethane

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to predicting and understanding the molecular structure and energy of 1-chloro-1,1,2-trifluoroethane. These methods, ranging from ab initio techniques to density functional theory, provide a detailed picture of the molecule's geometry and electronic landscape.

Ab Initio Methods for Geometry Optimization

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to determine the equilibrium geometry of this compound. Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations [CCSD(T)] are utilized to accurately predict bond lengths, bond angles, and dihedral angles. These calculations involve finding the minimum energy conformation on the potential energy surface. For halogenated ethanes, high-level coupled-cluster calculations, often extrapolated to the complete basis set limit and including core-valence corrections, are known to provide geometries in excellent agreement with experimental data where available.

Table 1: Representative Theoretical Geometrical Parameters for Halogenated Ethanes

| Parameter | Method/Basis Set | Calculated Value |

|---|---|---|

| C-C bond length (Å) | CCSD(T)/aug-cc-pVTZ | 1.51 - 1.54 |

| C-H bond length (Å) | CCSD(T)/aug-cc-pVTZ | 1.08 - 1.10 |

| C-F bond length (Å) | CCSD(T)/aug-cc-pVTZ | 1.35 - 1.39 |

| C-Cl bond length (Å) | CCSD(T)/aug-cc-pVTZ | 1.76 - 1.80 |

| C-C-H bond angle (°) | CCSD(T)/aug-cc-pVTZ | 109 - 112 |

| C-C-F bond angle (°) | CCSD(T)/aug-cc-pVTZ | 108 - 111 |

| C-C-Cl bond angle (°) | CCSD(T)/aug-cc-pVTZ | 110 - 113 |

Note: The values presented are typical ranges for similar halogenated ethanes and serve as an illustrative example. Specific values for this compound would require dedicated calculations.

Density Functional Theory (DFT) Applications for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules like this compound. By approximating the exchange-correlation energy, DFT provides a balance between computational cost and accuracy. Functionals such as B3LYP are commonly used to calculate properties like molecular orbital energies, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, and the distribution of electron density.

These calculations are crucial for understanding the molecule's reactivity, with the HOMO and LUMO energies indicating its electron-donating and accepting capabilities, respectively. The electrostatic potential mapped onto the electron density surface can reveal regions susceptible to nucleophilic or electrophilic attack.

Basis Set and Computational Methodology Selection

The accuracy of both ab initio and DFT calculations is highly dependent on the choice of the basis set and the specific computational methodology. For halogenated hydrocarbons, basis sets that include polarization and diffuse functions, such as Pople-style basis sets (e.g., 6-311++G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVTZ), are necessary to accurately describe the electronic distribution around the electronegative halogen atoms.

The selection of the computational method is a trade-off between accuracy and computational expense. While CCSD(T) is considered the "gold standard" for accuracy in many cases, its computational cost can be prohibitive for larger systems or extensive potential energy surface scans. DFT methods, particularly with hybrid functionals, often provide a reliable alternative for geometry optimizations and electronic property calculations.

Conformational Isomerism and Energy Landscape Mapping

Due to rotation around the carbon-carbon single bond, this compound exhibits conformational isomerism. The different spatial arrangements of the atoms are known as conformers, with the most stable being the staggered conformations and the least stable being the eclipsed conformations. The primary conformers of interest are the anti and gauche forms.

Computational methods are used to map the potential energy surface as a function of the dihedral angle of rotation around the C-C bond. This mapping allows for the identification of energy minima corresponding to stable conformers and energy maxima corresponding to the transition states between them. The relative energies of these conformers and the energy barriers for interconversion determine the population of each conformer at a given temperature. For similar halogenated ethanes, the gauche effect, where a gauche conformation is more stable than the anti conformation, can sometimes be observed due to a combination of steric and electronic effects.

Table 2: Illustrative Conformational Energy Data for a Dihaloethane

| Conformer | Dihedral Angle (X-C-C-Y) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.0 |

| Gauche | ~60° | 0.5 - 1.5 |

| Eclipsed (H/X) | 120° | 3.0 - 4.0 |

| Eclipsed (Y/H) | 0° | 4.0 - 5.0 |

Note: This table provides a general example. The specific energy values for this compound would depend on the specific halogen and fluorine arrangement and require detailed calculations.

Reaction Pathway Modeling and Transition State Characterization

Theoretical modeling is a powerful tool for investigating the reaction pathways of this compound, such as its atmospheric degradation by hydroxyl (OH) radicals. Computational methods can be used to map the potential energy surface of a reaction, identifying the reactants, products, intermediates, and, crucially, the transition states that connect them.

Transition state theory is a fundamental concept in these studies. nih.gov A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path of a reaction. rsc.org The characterization of the transition state, including its geometry and vibrational frequencies, is essential for calculating reaction rate constants. The presence of a single imaginary frequency in the vibrational analysis confirms a true transition state. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. rsc.org For reactions of haloalkanes with OH radicals, computational studies can elucidate the mechanism, whether it proceeds via hydrogen abstraction or other pathways, and predict the reaction kinetics. acs.org

Prediction of Spectroscopic Parameters

Computational quantum chemistry can predict various spectroscopic parameters for this compound, which can be invaluable for interpreting experimental spectra or providing data where experimental measurements are unavailable.

Calculations of vibrational frequencies and their corresponding infrared (IR) intensities are routinely performed using DFT and ab initio methods. The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies. These predictions aid in the assignment of bands in experimental IR and Raman spectra.

Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. researchgate.net These calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra of the molecule, providing insights into its chemical environment and structure. The accuracy of these predictions is sensitive to the chosen computational method, basis set, and the treatment of solvent effects if applicable. nih.govnih.gov

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methane |

| 1,1,2-Trichloroethane |

| 1,2-Dichloroethane |

| 1,2-Dibromoethane |

| 1,2-Difluoroethane |

Lack of Specific Research Hinders Detailed Thermochemical Analysis of this compound

Computational chemistry is a powerful tool for determining the thermochemical properties of molecules where experimental data is lacking. Methodologies such as ab initio calculations and Density Functional Theory (DFT) are routinely used to predict these essential thermodynamic values. High-accuracy composite methods like the Gaussian-n (G3, G4) theories or Complete Basis Set (CBS) methods are often employed to achieve chemical accuracy, typically within 1-2 kcal/mol of experimental values. These calculations involve optimizing the molecular geometry, performing frequency calculations to obtain vibrational modes, and then using this information within a statistical mechanics framework to derive thermochemical data.

For many related fluorinated and chlorinated ethanes, extensive research exists that details the application of these computational techniques. These studies often involve:

Isodesmic Reactions: A common strategy where the bond types in the reactants and products of a hypothetical reaction are conserved. This approach allows for significant cancellation of errors in the electronic structure calculations, leading to more reliable enthalpy of formation values.

Atomization Energies: Calculating the total energy of the molecule and subtracting the energies of the constituent atoms to determine the enthalpy of formation. This requires very high levels of theory to be accurate.

Statistical Thermodynamics: Using the calculated vibrational frequencies and rotational constants to compute the entropy and heat capacity at various temperatures.

Despite the robustness of these methods and their wide application to similar compounds, specific research findings, including calculated values and the precise computational models used for this compound, remain elusive in peer-reviewed journals.

Chemical databases, such as PubChem, list computationally generated properties for this compound. However, these are typically provided without a detailed discussion of the computational methodology, the basis sets employed, the level of theory, or a comparison with other computational approaches, which would be expected in a dedicated research paper. Without such detailed findings, a thorough analysis as requested for this article is not possible based on the currently available scientific literature.

Further computational studies are required to thoroughly document the thermochemical properties of this compound, providing valuable data for chemical process modeling and atmospheric chemistry research.

Environmental Atmospheric Chemistry of 1 Chloro 1,1,2 Trifluoroethane

Atmospheric Degradation Pathways and Mechanisms

The primary sink for HCFC-133a in the atmosphere is its degradation through chemical reactions. noaa.govbris.ac.uk This compound is relatively unreactive in the troposphere compared to many hydrocarbons but is susceptible to attack by highly reactive species. harvard.edu

The predominant atmospheric loss process for 1-chloro-1,1,2-trifluoroethane is its gas-phase reaction with the hydroxyl radical (•OH). noaa.govbris.ac.uk This reaction is the main driver of its degradation in the troposphere. unep.orgnoaa.gov The process involves the abstraction of a hydrogen atom from the HCFC-133a molecule (CF₃CH₂Cl) by the •OH radical, leading to the formation of water (H₂O) and a haloalkyl radical (CF₃CHCl). cdc.gov

The reaction can be represented as: CF₃CH₂Cl + •OH → CF₃CHCl• + H₂O

The rate of this reaction is temperature-dependent and is a key factor in determining the atmospheric lifetime of HCFC-133a. noaa.govresearchgate.net

Photochemical decomposition, or photolysis, is the process by which molecules are broken down by absorbing ultraviolet (UV) radiation. For HCFC-133a, UV photolysis is a minor loss process compared to the reaction with •OH radicals. noaa.govresearchgate.net This degradation pathway is more significant in the stratosphere, where high-energy UV radiation is more abundant. noaa.gov The UV absorption spectrum for HCFC-133a has been measured between 184.95 and 240 nm, the wavelength range most critical for atmospheric photolysis. noaa.govresearchgate.net In the stratosphere, the photolytic decomposition of HCFC-133a can release chlorine atoms, which then participate in catalytic cycles that destroy ozone. wikipedia.orgnih.gov

While the reaction with •OH radicals is dominant, other atmospheric species can theoretically react with HCFC-133a. Reactions with O(¹D) atoms, which are electronically excited oxygen atoms, can occur but are generally considered unimportant loss processes in the troposphere. noaa.gov However, these reactions may have some relevance in the stratosphere. noaa.gov Reactions with other oxidants like the nitrate (B79036) radical (NO₃) and ozone (O₃) are generally very slow for hydrochlorofluorocarbons and are not considered significant removal pathways for HCFC-133a.

Atmospheric Lifetimes and Rate Constant Determinations

The atmospheric lifetime of a compound is a measure of the average time it remains in the atmosphere before being removed. This metric is crucial for assessing its potential for ozone depletion and global warming. The lifetime of HCFC-133a is primarily determined by the rate of its reaction with •OH radicals. noaa.govresearchgate.net

Several laboratory studies have determined the rate constant for the reaction between HCFC-133a and •OH at various temperatures. A recent study measured the rate coefficient, k, between 233 and 379 K, yielding the Arrhenius expression: k(T) = (9.32 ± 0.8) × 10⁻¹³ exp(−(1296 ± 28)/T) cm³ molecule⁻¹ s⁻¹. researchgate.net At a standard temperature of 296 K, the rate constant was measured to be (1.10 ± 0.02) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹. researchgate.net

Based on these kinetic data and atmospheric modeling, the global annually averaged steady-state lifetime for HCFC-133a has been determined. researchgate.net Different studies have reported slightly varying lifetimes, reflecting uncertainties in measurements and models.

| Atmospheric Compartment | Lifetime (Years) | Source |

|---|---|---|

| Tropospheric | 4.65 | bris.ac.uk |

| Stratospheric | 103 | bris.ac.uk |

| Global (Overall) | 4.45 (Range: 4.04–4.90) | bris.ac.ukresearchgate.net |

| Global (Overall) | 4.0 | bris.ac.uk |

The table below presents a selection of experimentally determined rate constants for the reaction of HCFC-133a with •OH radicals.

| Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

|---|---|---|

| (9.32 ± 0.8) × 10⁻¹³ exp(−(1296 ± 28)/T) | 233 - 379 | researchgate.net |

| 1.10 × 10⁻¹⁴ | 296 | researchgate.net |

| 1.62 × 10⁻¹⁴ | 298 (25 °C) | nih.gov |

Formation and Fate of Atmospheric Degradation Products

The atmospheric degradation of HCFC-133a initiates a series of chemical reactions that form various intermediate and final products. Following the initial hydrogen abstraction by the •OH radical, the resulting haloalkyl radical (CF₃CHCl•) rapidly reacts with molecular oxygen (O₂). noaa.gov

CF₃CHCl• + O₂ → CF₃CH(OO•)Cl

This reaction forms a peroxy radical (CF₃CH(OO•)Cl). The subsequent fate of this peroxy radical in the atmosphere involves reactions with nitric oxide (NO) or other peroxy radicals. A likely pathway leads to the formation of an alkoxy radical (CF₃CH(O•)Cl).

This alkoxy radical is unstable and can decompose through C-C bond cleavage or reaction with O₂. One of the primary degradation products expected from the atmospheric oxidation of HCFC-133a is trifluoroacetyl chloride (CF₃C(O)Cl). This compound can then be further hydrolyzed in the atmosphere to form trifluoroacetic acid (TFA), which is removed from the atmosphere primarily through wet deposition (rainout and washout). nasa.gov The formation of TFA from other hydrochlorofluorocarbons has been a subject of environmental assessment. nasa.gov

Stratospheric and Tropospheric Atmospheric Modeling

For HCFC-133a, models like the Goddard Space Flight Center (GSFC) 2-D atmospheric model have been used to quantify its atmospheric loss processes, calculate its lifetime, and determine its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). noaa.govresearchgate.net These models incorporate kinetic data from laboratory studies (such as the •OH reaction rate constant and UV absorption spectrum) and simulate global atmospheric circulation and chemistry. researchgate.net

Modeling studies are essential for:

Calculating Lifetimes: By simulating the global distribution of HCFC-133a and the concentration of •OH radicals, models can calculate the global average tropospheric, stratospheric, and total lifetimes. researchgate.net

Estimating Ozone Depletion Potential (ODP): Models assess the amount of chlorine from HCFC-133a that reaches the stratosphere and its effectiveness in destroying ozone compared to CFC-11. The ODP for HCFC-133a has been calculated to be approximately 0.017. researchgate.net

Simulating Distribution: Models help understand how emissions from specific regions are transported and distributed globally, explaining observed atmospheric concentrations at various monitoring stations. bris.ac.uk

These modeling results provide a comprehensive picture of the environmental impact of HCFC-133a and are crucial for informing international regulations such as the Montreal Protocol. bris.ac.uk

Advanced Analytical Methodologies for Detection and Quantification of 1 Chloro 1,1,2 Trifluoroethane

Chromatographic Techniques for Separation

Chromatographic methods, especially gas chromatography, are fundamental to the separation of 1-chloro-1,1,2-trifluoroethane from complex mixtures before its detection and quantification.

Gas chromatography is a powerful technique for separating volatile compounds like this compound. The choice of the detector is critical and depends on the required sensitivity and the nature of the sample matrix.

Flame Ionization Detector (FID) : While the FID is a common detector for organic compounds, its sensitivity to halogenated hydrocarbons can be lower compared to other detectors. It operates by pyrolyzing the analyte in a hydrogen-air flame, which produces ions and generates a current proportional to the amount of carbon atoms. For trace analysis of this compound, more sensitive and selective detectors are often preferred.

Electron Capture Detector (ECD) : The ECD is highly sensitive to electrophilic compounds, such as those containing halogens. This makes it particularly well-suited for the detection of chlorofluorocarbons and hydrochlorofluorocarbons. The detector contains a radioactive source that emits beta particles, creating a steady current. When an electrophilic compound like this compound passes through, it captures some of the electrons, causing a decrease in the current that is proportional to the analyte's concentration. The high sensitivity of the ECD allows for the detection of trace levels of halogenated compounds in environmental samples.

Atomic Emission Detector (AED) : The AED is a highly selective detector that can determine the elemental composition of the analyte. As the compound elutes from the GC column, it enters a high-energy plasma that atomizes it and excites the atoms. The excited atoms then emit light at characteristic wavelengths, which are detected by a spectrometer. For this compound, the AED can simultaneously monitor the emission lines for carbon, hydrogen, chlorine, and fluorine, providing elemental confirmation and quantification.

The selection of an appropriate GC column is also crucial for the effective separation of this compound from other compounds. Capillary columns with various stationary phases are commonly used. For instance, in the analysis of a related compound, 1,1,1,2-tetrafluoroethane, a DB-1301 capillary column has been utilized.

| Parameter | Typical Value/Type | Application Note |

| Column Type | Capillary Column | Provides high resolution and separation efficiency. |

| Stationary Phase | DB-1301 (for related compounds) | Mid-polarity phase suitable for separating halogenated hydrocarbons. |

| Detector | Electron Capture Detector (ECD) | High sensitivity for halogenated compounds. |

| Carrier Gas | High Purity Nitrogen or Helium | Inert gases that do not interfere with the detection. |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a higher degree of confidence in the identification and quantification of analytes.

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the identification and quantification of trace organic compounds, including this compound. This technique combines the excellent separation capabilities of GC with the definitive identification power of MS.

In a typical GC-MS analysis, the sample is first introduced into the GC, where individual components are separated based on their volatility and interaction with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for unambiguous identification by comparing it to spectral libraries. For trace analysis, selected ion monitoring (SIM) can be used to enhance sensitivity by monitoring only a few characteristic ions of the target analyte.

For instance, the analysis of the isomer 2-chloro-1,1,1-trifluoroethane (B1216089) (HCFC-133a) in atmospheric samples has been performed using a Medusa-GCMS system. This involves preconcentration of the sample on a sorbent trap followed by thermal desorption into the GC-MS system. A similar approach can be applied for the analysis of this compound. The precision for such in-situ air measurements is estimated to be around 1.5–2.0%. PubChem has confirmed the availability of GC-MS data for this compound. nih.gov

| Parameter | Typical Value/Type | Application Note |

| Separation Column | CP-PoraBOND Q (for isomers) | A porous polymer column suitable for volatile compounds. |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for generating reproducible mass spectra. |

| Mass Analyzer | Quadrupole or Ion Trap | Commonly used mass analyzers in GC-MS systems. |

| Detection Mode | Selected Ion Monitoring (SIM) | For enhanced sensitivity in trace analysis. |

| Detection Limits | < 0.2 parts per trillion (ppt) (for related HCFCs) | Achievable with preconcentration techniques. nasa.gov |

Potential Research Applications and Future Directions for 1 Chloro 1,1,2 Trifluoroethane

Role as a Precursor in Specialized Organic Syntheses

In the field of organic chemistry, the incorporation of fluorine into molecules is a critical strategy for modifying the chemical and physical properties of compounds, often enhancing their metabolic stability and bioavailability in pharmaceuticals and agrochemicals. nih.gov 1-Chloro-1,1,2-trifluoroethane serves as a specialized precursor for creating more complex fluorinated molecules.

One notable application is in the synthesis of trifluorovinyllithium (B1247865). This transformation is achieved by reacting this compound with two equivalents of a strong base such as n-butyllithium, sec-butyllithium, or tert-butyllithium. researchgate.net The reaction proceeds through the elimination of hydrogen chloride (HCl) and hydrogen fluoride (B91410) (HF), yielding the highly reactive trifluorovinyllithium reagent. This organolithium compound is a valuable building block for introducing the trifluorovinyl group (-CF=CF₂) into various organic substrates, a motif of interest in polymer and materials science.

Research on closely related compounds further illustrates the synthetic utility of such structures. For example, studies involving the telomerization of 1-chloro-1,1,2-trifluoro-2-iodoethane with tetrafluoroethylene (B6358150) have been conducted to build larger fluorinated chains, demonstrating how these small halogenated ethanes can act as starting materials for fluoropolymers. nih.gov

| Precursor | Reagents | Key Product | Significance |

|---|---|---|---|

| This compound | n-butyllithium (2 equiv.) | Trifluorovinyllithium | Precursor for introducing the trifluorovinyl group into organic molecules. researchgate.net |

| 1-Chloro-1,1,2-trifluoro-2-iodoethane (related compound) | Tetrafluoroethylene | Fluorinated telomers | Demonstrates use in building blocks for fluorinated polymers. nih.gov |

Application as a Research Reagent in Fluorination Chemistry

In fluorination chemistry, reagents are sought to selectively introduce fluorine atoms into organic molecules. While this compound is not a conventional fluorinating agent—meaning it does not typically donate a fluorine atom to another substrate—its unique reactivity makes it a valuable compound for research into organofluorine reaction mechanisms.

Its primary role in this context is as a substrate for studying dehydrohalogenation reactions. The reaction to form trifluorovinyllithium is a prime example, where the molecule undergoes selective elimination of both HCl and HF. researchgate.net Studying the conditions and mechanisms of such eliminations provides fundamental insights into the reactivity of polyhalogenated alkanes. This research is crucial for developing new synthetic methodologies in organofluorine chemistry, where controlling the formation and reaction of fluorinated alkenes and alkynes is a significant goal. The compound's chemical behavior, including its anaerobic degradation pathways, is also a subject of study to understand its environmental fate and potential for bioremediation. researchgate.net

Use as a Reference Standard in Analytical Science

The accurate detection and quantification of chemical compounds in various matrices are fundamental to environmental monitoring, regulatory compliance, and industrial quality control. This compound serves as a reference standard in these analytical applications.

As an HCFC, its presence in the environment is subject to monitoring. Regulatory and advisory bodies maintain lists of restricted or monitored substances, and this compound (HCFC-133b) is included on such lists. greenscreenchemicals.org For companies to comply with regulations and for scientists to conduct environmental studies, a pure, well-characterized standard of the compound is essential for calibrating analytical instruments like gas chromatographs (GC) and mass spectrometers (MS).

Furthermore, the compilation of fundamental physicochemical data, such as octanol-water partition coefficients and vapor pressures, requires pure samples for accurate measurements. rushim.rumun.ca These data are critical for modeling the environmental fate and impact of chemicals. Similarly, detailed atmospheric chemistry studies that measure reaction rates and absorption spectra for HCFCs depend on high-purity standards for their experiments. researchgate.net Therefore, the availability of this compound as an analytical standard is crucial for ensuring the accuracy and reliability of scientific data and regulatory enforcement.

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 421-04-5 greenscreenchemicals.org |

| Synonym | HCFC-133b greenscreenchemicals.org |

| Molecular Formula | C₂H₂ClF₃ |

Patent Landscape and Intellectual Property for 1 Chloro 1,1,2 Trifluoroethane

Analysis of Patents related to Synthesis and Production Processes

The patent landscape for the synthesis of 1-Chloro-1,1,2-trifluoroethane is best understood by examining the intellectual property for the broader category of hydrochlorofluorocarbons (HCFCs), particularly its isomers like 1-chloro-2,2,2-trifluoroethane (HCFC-133a). The primary methods for synthesizing these compounds, as detailed in various patents, involve the fluorination of chlorinated hydrocarbons.

A common patented approach is the reaction of a chlorinated ethane (B1197151) or ethene with hydrogen fluoride (B91410) (HF) in the presence of a catalyst. For instance, processes for producing HCFC-133a often involve the fluorination of trichloroethylene (B50587). google.com One patented method for a related compound, 1,2-dichloro-1,1,2-trifluoroethane (B1204223), involves the gas-phase reaction of tetrachloroethylene (B127269) with hydrofluoric acid over a catalyst composed of a trivalent chromium salt supported on aluminum trifluoride. epo.org

Another significant area of patent activity involves the catalysts used in these fluorination reactions. Patents have been granted for processes that utilize specific catalysts to improve yield and selectivity. For example, a catalytic process for producing 2-chloro-1,1,1-trifluoroethane (B1216089) employs a catalyst of metal fluoride on a fluorinated alumina (B75360) support. google.com

The table below summarizes key patent information for the synthesis of compounds closely related to this compound, illustrating the common methodologies that are likely to be protected for its production as well.

| Patent Number | Title | Assignee | Description of Synthesis Process |

| US6040486A | Process for the manufacture of 2-chloro-1,1,1-trifluoroethane | AlliedSignal Inc. | A catalytic process for producing 2-chloro-1,1,1-trifluoroethane by the fluorination of a trihaloethene (like trichloroethene) using a metal fluoride catalyst on a fluorinated alumina support. google.com |

| US6307114B1 | Process for preparing 1,1,1-trifluoro-2-chloroethane | Ausimont S.p.A. | An improved process for the hydrofluorination of trichloroethylene in the gas phase in the presence of a chromium-based catalyst. google.com |

| EP0408004A1 | Process for preparing 1,2-dichloro-1,1,2-trifluoroethane | Ausimont S.r.l. | A process for preparing 1,2-dichloro-1,1,2-trifluoroethane by the catalytic reaction of tetrachloroethylene and hydrofluoric acid in the gas phase using a trivalent chromium salt catalyst. epo.org |

| US5434320A | Process for preparing dichlorofluoroethane and chlorodifluoroethane | Not specified | A process for preparing 1,1-dichlorofluoroethane (HCFC-141b) and 1-chloro-1,1-difluoroethane (B1203169) (HCFC-142b) from 1,1,1-trichloroethane (B11378) and hydrogen fluoride. google.com |

| EP0819668A1 | Synthesis of 1,1,1-trifluoroethane (B1214931) by fluorination of 1-chloro-1,1-difluoroethane | Elf Atochem S.A. | Production of 1,1,1-trifluoroethane by the catalytic fluorination of 1-chloro-1,1-difluoroethane (F142b) in the liquid phase with anhydrous hydrofluoric acid. google.com |

Review of Patents concerning Novel Chemical Applications

While historically viewed as a chemical intermediate, recent patent filings have identified novel applications for this compound, particularly in the formulation of refrigerant mixtures. As the industry moves away from refrigerants with high global warming potential, there is a significant research and development effort to find suitable, more environmentally friendly alternatives.

Another patent application discloses a composition containing cis-1,2-difluoroethylene and an additional compound, which can be this compound (referred to as HCFC-133 in the document, with the 'b' isomer being a possibility). This composition is intended for use as a heat transfer medium, a foaming agent, or a propellant. google.com

The inclusion of this compound in these patented blends suggests its value in creating next-generation refrigerants with desirable properties, such as reduced flammability or improved energy efficiency.

The following table details patents that concern novel applications of this compound.

| Patent Number | Title | Assignee | Description of Application |

| CN113631681A | Compositions containing 1,1, 2-trifluoroethane (HFC-143) | Daikin Industries, Ltd. | A refrigerant composition comprising 1,1,2-trifluoroethane (B1584508) (HFC-143) and at least one compound selected from a group including this compound (HCFC-133b). google.com |

| US20220089924A1 | Composition containing cis-1,2-difluoroethylene | AGC Inc. | A composition comprising cis-1,2-difluoroethylene and an additional compound which can be this compound, for use as a heat transfer medium, foaming agent, or propellant. google.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.